1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine
Description
Historical Context and Discovery
The compound 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine emerged from systematic investigations into dual orexin receptor antagonists during the early 21st century pharmaceutical research efforts. The development of this compound can be traced to the broader scientific pursuit of sleep disorder treatments, particularly in the context of insomnia management through orexin system modulation. The discovery process involved extensive structure-activity relationship studies that identified the benzoxazole core as a critical pharmacophore for orexin receptor binding.
Research efforts leading to this compound's identification were part of comprehensive screening programs that evaluated thousands of heterocyclic compounds for their ability to interact with orexin receptors. The specific substitution pattern of this molecule, featuring a methyl group at the 5-position of the benzoxazole ring and a phenylmethanamine substituent, was identified through optimization studies that sought to enhance receptor selectivity and binding affinity. The compound's development represents a milestone in the evolution from first-generation orexin receptor antagonists to more sophisticated dual-targeting molecules.
The historical significance of this compound extends beyond its immediate therapeutic applications, as it exemplifies the systematic approach to drug discovery that characterizes modern pharmaceutical research. The compound's identification involved collaboration between academic institutions and pharmaceutical companies, demonstrating the interdisciplinary nature of contemporary chemical research. Documentation in major chemical databases, including assignment of Chemical Abstracts Service number 875000-07-0, reflects its recognition as a compound of significant research interest.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name explicitly describes the molecular architecture, beginning with the methanamine functional group attached to a phenyl ring, which is subsequently connected to a benzoxazole system bearing a methyl substituent. Alternative nomenclature systems refer to this compound as [4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine, reflecting different approaches to systematic naming.
| Classification Parameter | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 g/mol |
| Chemical Abstracts Service Number | 875000-07-0 |
| International Union of Pure and Applied Chemistry Name | [4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine |
| Simplified Molecular Input Line Entry System | CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |
| International Chemical Identifier Key | HNAMVKUEIKNELN-UHFFFAOYSA-N |
The compound belongs to multiple classification systems within organic chemistry. From a structural perspective, it is classified as a benzoxazole derivative, specifically a 2-arylbenzoxazole with additional amine functionality. Within pharmaceutical classification systems, the compound is categorized as a dual orexin receptor antagonist, placing it in the therapeutic class of sleep disorder medications. The presence of both aromatic and aliphatic amine functionalities classifies it as a mixed amine system with potential for diverse chemical reactivity.
Chemical database classification systems recognize this compound under various functional group categories. The benzoxazole core places it within heterocyclic compound databases, while the phenylmethanamine substituent categorizes it among aromatic amine derivatives. This dual classification reflects the compound's structural complexity and its potential for participation in multiple types of chemical reactions.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical science, particularly in medicinal chemistry and drug discovery. The compound serves as a prototype for dual orexin receptor antagonist development, demonstrating how systematic structural modifications can enhance selectivity and potency. Research investigations have revealed that this compound exhibits binding affinities in the nanomolar range for both orexin-A and orexin-B receptors, with reported inhibition constants of 1.2 nanomolar and 0.8 nanomolar respectively.
Properties
IUPAC Name |
[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAMVKUEIKNELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions. This reaction forms the core benzoxazole structure.
Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the benzoxazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Attachment of the Phenylmethanamine Group: The final step involves the attachment of the phenylmethanamine group at the 4-position of the benzoxazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and a halogenated benzoxazole derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine serves as a valuable building block in organic synthesis, enabling the creation of more complex heterocyclic compounds. Its unique structure facilitates various chemical reactions, including oxidation, reduction, substitution, and condensation.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of benzoxazole, including this compound, possess antimicrobial activity against various bacterial and fungal strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Activity : Preliminary evaluations reveal that this compound may have anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation more effectively than standard chemotherapeutic agents like 5-fluorouracil .
Medicine
The compound is being investigated for its potential as a therapeutic agent:
- Dual Orexin Receptor Antagonist : It has been identified as a dual orexin receptor antagonist (DORA), which can block orexin A and B neuropeptides that promote wakefulness. This mechanism suggests its application in treating insomnia and other sleep disorders.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials:
- Polymers and Dyes : Due to its unique chemical properties, it is used in creating advanced polymers and dyes.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity with MIC values comparable to fluconazole for fungal strains.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 1 | 5.19 | Antibacterial |
| 10 | 8.16 | Antifungal |
Case Study 2: Anticancer Screening
In vitro tests on cancer cell lines demonstrated that certain derivatives of the compound showed IC50 values lower than those of standard treatments like 5-fluorouracil, indicating promising anticancer potential .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| W17 | 4.12 | More potent than 5-FU (7.69 µM) |
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting the action of orexin neuropeptides that regulate wakefulness and arousal . This inhibition leads to a reduction in wakefulness, making it a potential treatment for insomnia.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoxazole-Based Analogs
Substituent Variations
- 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (): This compound replaces the phenylmethanamine group with an ethanamine chain.
- [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride () : The isopropyl group at the 5-position introduces greater hydrophobicity and steric bulk, which could alter pharmacokinetic properties such as membrane permeability and metabolic stability .
Fluorescent Brighteners ()
Benzoxazole derivatives like 5-methyl-2-[4-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole are utilized as fluorescent brighteners. These compounds highlight the materials science applications of benzoxazoles, leveraging their rigid, planar structures for optical properties.
Oxadiazole Derivatives
Oxadiazoles, such as (5-phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride () and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine () , replace the benzoxazole core with an oxadiazole ring. Key differences include:
- Synthetic Routes : These compounds are synthesized via polyphosphoric acid-mediated condensation () or hydrazide-aldehyde reactions (), differing from benzoxazole pathways .
- Biological Activity: Oxadiazoles are noted for antimicrobial and anticancer properties (), whereas benzoxazoles may exhibit distinct target affinities due to differences in ring electronics .
Thiadiazole and Thiazole Derivatives
Hybrid and Cationic Derivatives
describes cationic 1,3,4-thiadiazole derivatives synthesized from benzoxazole precursors. These hybrids demonstrate how functionalization (e.g., introducing cationic groups) can modulate solubility and target engagement, a strategy applicable to the target compound for optimizing drug-like properties .
Data Tables: Comparative Analysis
Table 1: Structural and Functional Comparison
*Calculated from formula in .
Biological Activity
1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine, a compound belonging to the benzoxazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, particularly orexin receptors, which play a crucial role in regulating sleep-wake cycles. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a benzene ring fused to an oxazole ring with a methyl group at the 5-position and a phenylmethanamine group at the 4-position. This structural configuration is essential for its biological interactions.
This compound acts primarily as a dual orexin receptor antagonist (DORA) . It binds to orexin A and B receptors, blocking their action and consequently promoting sleepiness while reducing wakefulness. This mechanism suggests potential applications in treating insomnia and other sleep disorders.
Target Pathways
The compound affects the orexin signaling pathway:
- Inhibition of Orexin Receptors : By blocking these receptors, the compound reduces neuropeptide activity that promotes alertness.
- Impact on Sleep-Wake Cycles : Its antagonistic action leads to increased sleep duration and quality.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research is ongoing to quantify its efficacy against various bacterial and fungal strains.
Anticancer Properties
The compound has shown promise in anticancer research:
- In vitro Studies : It has been tested against several human cancer cell lines, demonstrating cytotoxic effects.
- Mechanism of Action : The exact mechanism by which it induces apoptosis in cancer cells requires further elucidation.
Case Studies and Research Findings
Recent studies provide insights into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine, and how are intermediates characterized?
- Methodology : The synthesis typically involves condensation reactions. For example, analogous benzoxazole derivatives are synthesized via polyphosphoric acid-mediated cyclization of precursors like substituted hydrazides and carboxylic acids . Key intermediates (e.g., 5-methyl-1,3-benzoxazole) are characterized using FT-IR (to confirm functional groups like C=N and C-O), H/C-NMR (to verify aromatic and methyl substituents), and mass spectrometry (to confirm molecular weight) . For the final methanamine derivative, nucleophilic substitution or reductive amination may be employed, with purification via column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., NH stretches at ~3300 cm, benzoxazole C=N at ~1620 cm) .
- NMR : H-NMR resolves aromatic protons (6.5–8.5 ppm), methyl groups (2.5 ppm for CH on benzoxazole), and methanamine protons (1.5–3.0 ppm). C-NMR confirms sp carbons in the benzoxazole ring and sp carbons in the methanamine chain .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodology : Systematic variation of solvents (e.g., DMF, DMSO), bases (e.g., KCO), and temperatures, followed by Design of Experiments (DoE) to identify optimal parameters . For example, highlights that nucleophilic substitution reactions using DMF as a solvent and KCO as a base at 80°C yield >85% purity.
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attacks .
- Reaction Path Search : Transition state analysis identifies energetically favorable pathways for derivatization (e.g., amide bond formation) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies .
Q. How can contradictory biological activity data for benzoxazole derivatives be resolved?
- Methodology :
- Assay Standardization : Compare results under consistent conditions (e.g., cell lines, concentrations). For instance, notes that antimicrobial activity varies with bacterial strains (Gram-positive vs. Gram-negative).
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may influence observed activity .
- Crystallographic Studies : X-ray diffraction of ligand-target complexes (e.g., benzoxazole-enzyme) clarifies binding modes and explains potency differences .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Hydrochloride salts (common for amines) improve solubility, as seen in and for similar methanamine derivatives.
- Prodrug Design : Introduce labile groups (e.g., acetyl) to the NH moiety, which hydrolyze in vivo to release the active amine .
- Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles enhances permeability across biological barriers .
Data Analysis and Experimental Design
Q. How to design a factorial experiment to evaluate the impact of substituents on biological activity?
- Methodology :
- Variables : Independent factors (e.g., substituent position on benzoxazole, chain length in methanamine).
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., methyl vs. methoxy groups) and activity (e.g., IC values) .
- Example : A 2 factorial design tests three substituents (5-methyl, 5-fluoro, 5-methoxy) at two levels (presence/absence) .
Q. What statistical approaches validate reproducibility in SAR studies?
- Methodology :
- Bland-Altman Analysis : Assesses agreement between replicate experiments (e.g., IC measurements).
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., structural descriptors vs. activity) to identify outliers .
Contradiction Resolution
Q. Conflicting reports on enzyme inhibition: How to determine if discrepancies arise from assay conditions or structural variations?
- Methodology :
- Cross-Validation : Test the compound under published conditions (e.g., pH, temperature) from conflicting studies .
- Isosteric Replacement : Synthesize analogs (e.g., replacing benzoxazole with benzothiazole) to isolate structural effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
